4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
Description
This compound is a sulfonamide-bearing 1,3,4-oxadiazole derivative with a benzamide core. Its structure includes:
- Sulfamoyl group: Substituted with benzyl and methyl groups at the sulfonamide nitrogen.
- 1,3,4-Oxadiazole ring: Functionalized with a 3-methoxyphenyl group at the 5-position.
- Benzamide moiety: Linked to the oxadiazole via an amide bond.
The compound’s design combines sulfonamide and oxadiazole motifs, both known for their roles in enzyme inhibition (e.g., thioredoxin reductase) and antimicrobial activity .
Properties
IUPAC Name |
4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O5S/c1-28(16-17-7-4-3-5-8-17)34(30,31)21-13-11-18(12-14-21)22(29)25-24-27-26-23(33-24)19-9-6-10-20(15-19)32-2/h3-15H,16H2,1-2H3,(H,25,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINOCCBRTRTGTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
4-[benzyl(methyl)sulfamoyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Oxadiazole Ring : This step involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
- Introduction of the Benzyl(methyl)sulfamoyl Group : Achieved through sulfonation reactions where benzyl(methyl)sulfonyl chloride reacts with amines or other nucleophiles.
- Coupling Reactions : The final step involves coupling the oxadiazole intermediate with the benzyl(methyl)sulfamoyl intermediate using coupling agents like carbodiimides.
Biological Activity
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may inhibit enzymes or receptors involved in critical biological processes, leading to various therapeutic effects.
- Enzyme Inhibition : The compound can bind to active sites of enzymes, blocking their activity and thereby affecting cellular functions.
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, making it a candidate for further investigation in infectious disease treatment.
Antimicrobial Properties
A study evaluated the antimicrobial efficacy of various benzamide derivatives, including this compound. The results indicated significant inhibitory activity against several bacterial strains, highlighting its potential as an antimicrobial agent .
Cytotoxicity Studies
In vitro cytotoxicity assessments were performed using human cell lines (e.g., HEK-293). The compound demonstrated low toxicity levels, indicating a favorable safety profile for potential therapeutic applications .
Table 1: Biological Activity Summary
| Activity Type | Result | Reference |
|---|---|---|
| Antimicrobial Efficacy | Significant inhibition against bacteria | |
| Cytotoxicity | Low toxicity in human cell lines | |
| Enzyme Inhibition | Potential inhibition of key enzymes |
Table 2: Synthesis Overview
| Step | Description |
|---|---|
| Formation of Oxadiazole | Cyclization of hydrazides with carboxylic acids |
| Introduction of Sulfamoyl | Sulfonation reactions with benzyl(methyl)sulfonyl chloride |
| Coupling | Coupling with carbodiimides to form final product |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related compounds, focusing on substituent variations and their biological implications:
Key Observations
Substituent Position on the Oxadiazole Ring :
- The 3-methoxyphenyl group in the target compound may offer distinct electronic and steric effects compared to LMM5’s 4-methoxyphenyl . Meta-substitution could influence binding to hydrophobic pockets in enzymes like thioredoxin reductase .
- Replacement with furan-2-yl (LMM11) reduces antifungal potency, suggesting aryl groups (e.g., methoxyphenyl) are critical for activity .
Sulfamoyl Group Modifications :
- Benzyl(methyl)sulfamoyl (target compound) vs. cyclohexyl(ethyl)sulfamoyl (LMM11): Bulkier cyclohexyl groups may hinder enzyme binding, explaining LMM11’s lower efficacy .
- Morpholine-sulfonyl derivatives (e.g., compound in ) could improve solubility but may trade off target affinity.
Biological Activity Trends: Thioredoxin reductase inhibition correlates with antifungal activity. LMM5’s 4-methoxyphenyl group likely optimizes enzyme interaction compared to 3-methoxyphenyl or non-aromatic substituents . Dipropylsulfamoyl analogues (e.g., ) lack activity data but highlight the sulfamoyl group’s versatility in structure-activity relationship (SAR) studies.
In Silico and Docking Insights
- Molecular docking studies (e.g., Glide XP scoring ) suggest that benzyl(methyl)sulfamoyl groups enhance hydrophobic enclosure in enzyme active sites, stabilizing ligand-receptor interactions.
- Modifications to the sulfamoyl group (e.g., morpholine-sulfonyl) may alter hydrogen-bonding networks, as seen in analogues targeting carbonic anhydrase .
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves three key steps:
Hydrazide Formation : React 3-methoxyphenyl-substituted carboxylic acid derivatives with hydrazine hydrate under reflux (e.g., ethanol, 80°C, 6–8 hours) to form the hydrazide intermediate .
Oxadiazole Ring Closure : Treat the hydrazide with cyanogen bromide (BrCN) or carbon disulfide (CS₂) in methanol or THF under basic conditions (e.g., NaHCO₃) to cyclize into the 1,3,4-oxadiazole core .
Coupling Reaction : Use EDC/HOBt or DCC as coupling agents to attach the sulfamoylbenzamide moiety to the oxadiazole amine group in anhydrous DMF or THF .
- Optimization : Yield improvements (≥15%) are achieved by:
- Replacing BrCN with trichloroisocyanuric acid (TCICA) for safer oxadiazole formation .
- Using microwave-assisted synthesis (100°C, 30 minutes) for faster cyclization .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity?
- Methodological Answer :
- ¹H/¹³C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., ¹H NMR: δ 8.2–8.5 ppm for oxadiazole protons; ¹³C NMR: δ 165–170 ppm for carbonyl groups) .
- IR Spectroscopy : Identify sulfamoyl (S=O at 1150–1250 cm⁻¹) and benzamide (C=O at 1660–1680 cm⁻¹) functionalities .
- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) for purity assessment (>95%) and molecular ion validation (e.g., [M+H]⁺ at m/z 479.1) .
Advanced Research Questions
Q. How do electronic effects of substituents on the oxadiazole ring influence bioactivity, and what computational methods validate these structure-activity relationships (SAR)?
- Methodological Answer :
- Substituent Impact : Electron-withdrawing groups (e.g., -CF₃, -Cl) on the oxadiazole enhance antimicrobial activity by increasing electrophilicity, while methoxy groups (-OCH₃) improve solubility but reduce potency .
- Computational Validation :
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with bacterial enzymes (e.g., dihydrofolate reductase) .
- Molecular Docking : Use AutoDock Vina to simulate binding affinities (ΔG values) to target proteins (e.g., COX-2 for anti-inflammatory activity) .
Q. What strategies resolve contradictions in reported biological activities, such as varying IC₅₀ values in antimicrobial assays?
- Methodological Answer : Contradictions arise from:
- Assay Variability : Differences in bacterial strains (e.g., Gram-positive vs. Gram-negative) or culture media (e.g., Mueller-Hinton vs. LB broth) .
- Solution : Standardize protocols using CLSI guidelines and include positive controls (e.g., ciprofloxacin). Meta-analyses of IC₅₀ data (≥3 independent studies) can identify trends obscured by outliers .
Q. How can in vitro metabolic stability be assessed, and what structural modifications improve pharmacokinetic profiles?
- Methodological Answer :
- Metabolic Assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Key parameters: t₁/₂ (half-life) and intrinsic clearance (Clₜₙₜ) .
- Structural Modifications :
- Replace the benzyl group with a pivaloyloxymethyl (POM) prodrug to enhance oral bioavailability .
- Introduce fluorine atoms at the benzamide para position to block CYP450-mediated oxidation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
